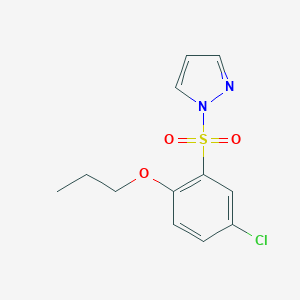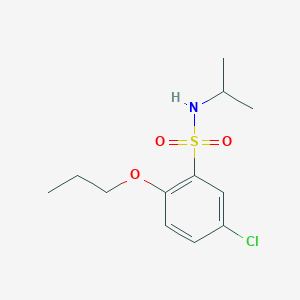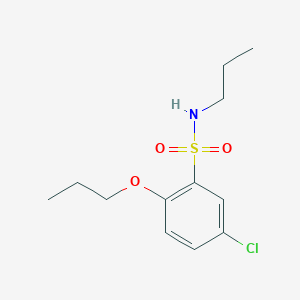
N-allyl-3-butoxy-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-butoxy-4-chlorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been explored in detail.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been widely studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of N-allyl-3-butoxy-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to induce apoptosis in cancer cells. However, the physiological effects of this compound have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-butoxy-4-chlorobenzenesulfonamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have potent antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new therapies.
However, there are also limitations to the use of N-allyl-3-butoxy-4-chlorobenzenesulfonamide in lab experiments. This compound has not been extensively studied in vivo, and its physiological effects are not fully understood. Additionally, the potential side effects of this compound are not well documented.
Zukünftige Richtungen
There are several potential future directions for research on N-allyl-3-butoxy-4-chlorobenzenesulfonamide. One area of research could focus on the development of new antibiotics and antifungal agents based on the structure of this compound. Additionally, further studies could explore the potential anticancer properties of N-allyl-3-butoxy-4-chlorobenzenesulfonamide, and its potential use in cancer therapy. Finally, studies could be conducted to better understand the physiological effects of this compound, and its potential side effects.
Conclusion:
In conclusion, N-allyl-3-butoxy-4-chlorobenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail. N-allyl-3-butoxy-4-chlorobenzenesulfonamide has been shown to have antibacterial, antifungal, and anticancer properties, making it a promising candidate for the development of new therapies. However, further research is needed to fully understand the physiological effects and potential side effects of this compound.
Synthesemethoden
N-allyl-3-butoxy-4-chlorobenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium butoxide in the presence of allyl bromide. The resulting product is then purified using column chromatography to obtain N-allyl-3-butoxy-4-chlorobenzenesulfonamide.
Eigenschaften
Produktname |
N-allyl-3-butoxy-4-chlorobenzenesulfonamide |
|---|---|
Molekularformel |
C13H18ClNO3S |
Molekulargewicht |
303.81 g/mol |
IUPAC-Name |
3-butoxy-4-chloro-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO3S/c1-3-5-9-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2/h4,6-7,10,15H,2-3,5,8-9H2,1H3 |
InChI-Schlüssel |
DLUTVRFTYAAOJD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)




![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)